2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid
Description
Nomenclature and Historical Development
The compound 2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid is systematically named under IUPAC guidelines as 2-{[(tert-butoxycarbonyl)amino]methyl}-1H-imidazole-4-carboxylic acid. It belongs to the broader class of Boc-protected imidazole derivatives, which gained prominence in the late 20th century for their utility in peptide synthesis and medicinal chemistry. Historically, the development of tert-butoxycarbonyl (Boc) protecting groups revolutionized amino acid functionalization by enabling selective protection of amine groups under mild conditions. This compound emerged as a specialized analog of histidine, tailored for applications requiring stability during solid-phase peptide synthesis.
Synonyms include:
- N-Boc-2-(aminomethyl)-1H-imidazole-4-carboxylic acid
- 2-[[(tert-Butoxycarbonyl)amino]methyl]-1H-imidazole-4-carboxylate
Chemical Classification and Structural Family
This molecule is classified as:
- Heterocyclic compound : Features a five-membered imidazole ring with two nitrogen atoms.
- Amino acid derivative : Contains a carboxylic acid group and a Boc-protected aminomethyl side chain.
- Boc-protected intermediate : Utilizes the tert-butoxycarbonyl group for amine protection.
Its structural core combines an imidazole ring (positions 1 and 3 occupied by nitrogen) with a carboxylic acid at position 4 and a Boc-aminomethyl group at position 2 (Figure 1). This architecture aligns it with histidine analogs but distinguishes it through synthetic modifications.
CAS Registry Information (867340-37-2)
Key identifiers and properties include:
The compound typically exists as a white to off-white crystalline solid, soluble in polar aprotic solvents like dimethylformamide (DMF) but sparingly soluble in water.
Relationship to N-Boc Protected Amino Acids
As a Boc-protected derivative, this compound shares critical features with other N-Boc amino acids:
- Protection Strategy : The Boc group shields the primary amine from undesired reactions during peptide elongation.
- Orthogonality : Compatible with Fmoc/t-Bu protection schemes, enabling sequential deprotection in multi-step syntheses.
- Applications : Serves as a histidine mimetic in peptide therapeutics, where the imidazole ring participates in metal coordination or hydrogen bonding.
Unlike conventional Boc-amino acids (e.g., Boc-glycine), its imidazole ring introduces aromaticity and pH-dependent reactivity, expanding its utility in catalysis and enzyme inhibition.
Significance in Chemical Research
This compound is pivotal in:
- Drug Discovery : Acts as a building block for metalloprotease inhibitors (e.g., insulin-degrading enzyme).
- Peptide Engineering : Facilitates histidine incorporation in solid-phase synthesis without racemization.
- Material Science : Modifies polymers or surfaces via imidazole-metal interactions.
Recent studies highlight its role in synthesizing cross-linkers for advanced glycation end-product (AGE) research. Its dual functionality (carboxylic acid and Boc-amine) enables diverse conjugation strategies, making it a versatile tool in bioconjugation.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-5-7-11-4-6(13-7)8(14)15/h4H,5H2,1-3H3,(H,11,13)(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYGWFZYNSARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653599 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867340-37-2 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-1H-imidazole-5-carboxylic acid, 2-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Coupling of Imidazole-4-carboxylic Acid with Boc-Protected Aminomethyl Derivative
A common approach involves the coupling of 1-methyl-1H-imidazole-4-carboxylic acid with a Boc-protected amino-methyl compound using carbodiimide-mediated amide bond formation:
- Reagents: 1-methyl-1H-imidazole-4-carboxylic acid, tert-butyl (Boc)-protected amino-methyl derivative, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), and additives like 1-hydroxybenzotriazole (HOBt).
- Solvent: Dry dichloromethane (DCM) or dimethylformamide (DMF).
- Temperature: Room temperature to 60°C.
- Time: From 45 minutes to several hours (up to 5 days in some protocols).
- Workup: Quenching with aqueous base (e.g., NaOH), extraction with organic solvents, drying over sodium sulfate.
- Purification: Chromatography (silica gel column or ISCO purification system), recrystallization from methanol.
Example experimental conditions and yield data:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Coupling of 1-methyl-imidazole-4-carboxylic acid with Boc-protected amine | EDC, HOBt, triethylamine in dry DCM, stirred at RT for 5 days | ~85-90% (isolated solid) | Purified by chromatography; reaction time can be shortened with heating |
| Alternative coupling with EDC/HOBt in DMF at 60°C for 45 min | Yield ~57% | Faster reaction, requires heating and inert atmosphere |
This method is supported by the protocol reported in, where the coupling was successfully performed with high yields and product purity confirmed by NMR and LCMS.
Selective Boc Deprotection Considerations
The Boc protecting group on the amino-methyl substituent can be selectively removed or retained depending on the synthetic goal. A study on selective deprotection of N-Boc-imidazoles indicates:
- Boc deprotection requires excess reagent and prolonged reaction time when the imidazole bears a free carboxylic acid group due to its acidic nature.
- Sodium borohydride (NaBH4) can be used for selective deprotection, but care must be taken to avoid side reactions with the carboxylic acid.
- Selective removal of Boc from the imidazole nitrogen without affecting the amino-methyl Boc group is possible under controlled conditions.
Solid Phase Synthesis Approaches
For larger scale or combinatorial synthesis, solid phase synthesis methods have been developed:
- Boc-protected imidazole-4-carboxylic acid derivatives can be attached to a resin (e.g., Boc-β-alanine-PAM resin).
- Coupling cycles with Boc-protected amino acids including Boc-imidazole acid monomers are optimized to achieve >99% stepwise coupling yields.
- Deprotection by aminolysis releases the desired polyamide or intermediate in good quantities.
- This method reduces synthesis time from months to days and avoids extensive chromatographic purification.
While this method is more relevant to polyamide synthesis, it confirms the availability of Boc-imidazole-4-carboxylic acid building blocks prepared on a multi-gram scale without chromatography, which can be adapted for preparing the target compound.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1-methyl-1H-imidazole-4-carboxylic acid |
| Amino-methyl Source | Boc-protected aminomethyl derivative |
| Coupling Agent | EDC, DCC |
| Additives | HOBt, triethylamine |
| Solvent | Dry DCM, DMF |
| Temperature | RT to 60°C |
| Reaction Time | 45 min to 5 days |
| Workup | Quench with NaOH, extract with organic solvents, dry |
| Purification | Silica gel chromatography, recrystallization |
| Yield | 57% to 90% depending on conditions |
| Characterization | 1H NMR, LCMS |
Research Findings and Notes
- The coupling reaction efficiency depends significantly on the choice of coupling agent and solvent, with carbodiimide/HOBt systems in DCM or DMF being most effective.
- Prolonged reaction times and elevated temperatures improve yields but may increase side reactions.
- Selective Boc deprotection is feasible but requires careful control due to the acidic carboxylic acid group on the imidazole ring.
- Solid phase synthesis techniques provide scalable and efficient routes for preparing Boc-protected imidazole carboxylic acid derivatives, facilitating downstream applications.
- The target compound's purity and identity are confirmed by standard spectroscopic methods (1H NMR, LCMS).
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug discovery and development, especially in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The BOC-protected amine can act as a nucleophile, participating in various chemical reactions. The imidazole ring can interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s structural analogs differ in substituent groups, Boc protection status, and substitution patterns on the imidazole ring. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Boc Protection vs. Deprotection :
- The Boc group in the target compound and 5{29} shields the amine during synthesis, whereas the dihydrochloride salt in represents a deprotected, reactive form. Deprotection alters solubility (e.g., hydrochloride salt is water-soluble) and applicability in coupling reactions.
Substituent Effects: Trifluoromethyl (CF₃): The CF₃ group in increases lipophilicity (logP) and resistance to oxidative metabolism, making it advantageous in drug design . Alanyl and Peptide-like Chains: Compounds like 5{29}–5{33} incorporate amino acid residues (e.g., S-alanyl), suggesting utility in peptidomimetic synthesis or enzyme inhibition studies.
Positional Isomerism: The 4-tert-Boc-1-methyl analog demonstrates how substituent positioning affects properties.
Steric and Electronic Profiles: The cyclobutylamino substituent in 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid introduces steric bulk, which may hinder binding in enzymatic pockets compared to the target’s linear aminomethyl group.
Biological Activity
2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid (CAS No. 867340-37-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, which is known for its role in various biological processes and as a scaffold in drug design. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15N3O4
- Molecular Weight : 241.25 g/mol
- Structure : The compound contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which influences its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with imidazole structures exhibit significant antimicrobial properties. For instance, the inhibition of bacterial growth in Escherichia coli has been observed with related imidazole derivatives. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
Imidazole derivatives have been investigated for their anticancer activities. The structure-activity relationship (SAR) studies suggest that modifications on the imidazole ring can enhance cytotoxicity against various cancer cell lines. For example, compounds similar to 2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a target for obesity and metabolic syndrome treatments .
Case Studies
The biological activity of 2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid is attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites of enzymes like ACC, it alters metabolic pathways.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially disrupting replication and transcription processes.
- Cell Signaling Modulation : It may modulate pathways involved in cell growth and apoptosis, contributing to its anticancer effects.
Q & A
Q. Advanced
- Catalyst selection : Use palladium catalysts for coupling reactions or acid/base catalysts (e.g., DMAP) for acylation steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while ethanol/water mixtures facilitate hydrolysis .
- Temperature control : Reflux conditions (~80°C) for ester hydrolysis, with lower temperatures (0–25°C) for Boc protection to avoid decomposition .
Data-driven approach : Monitor reactions via TLC or HPLC to track intermediates and adjust conditions in real time .
What analytical techniques are critical for characterizing this compound?
Q. Basic
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and Boc group integrity .
- IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH vibrations .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
Advanced : X-ray crystallography (if crystals form) provides 3D structural confirmation .
How can researchers address stability issues during synthesis or storage?
Q. Advanced
- Boc group stability : Avoid prolonged exposure to acidic conditions (e.g., TFA) or high temperatures, which can cleave the Boc group .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .
- Decomposition pathways : Monitor for carboxylic acid decarboxylation under heat via thermal gravimetric analysis (TGA) .
What strategies are effective for functionalizing the imidazole core?
Q. Advanced
- Esterification : React the carboxylic acid with alcohols (e.g., methanol) under DCC/DMAP catalysis .
- Amide coupling : Use EDC/HOBt or HATU to conjugate amines for biological activity studies .
- Metal-catalyzed cross-coupling : Introduce aryl/alkyl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions .
How should researchers resolve contradictions in reported biological activities of similar compounds?
Q. Advanced
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., Boc group, methylene linker) and test against target enzymes or cell lines .
- Docking simulations : Use software like AutoDock to predict binding modes and compare with experimental IC₅₀ values .
- Reproducibility checks : Validate assays under standardized conditions (pH, temperature, solvent controls) .
What are common pitfalls in synthesizing this compound, and how can they be mitigated?
Q. Advanced
- Low yields in hydrolysis : Ensure excess base (NaOH) and extended reflux times (~6–12 hrs) for complete ester-to-acid conversion .
- Byproduct formation : Use scavengers (e.g., polymer-bound reagents) during Boc protection to trap unreacted intermediates .
- Purification challenges : Employ reverse-phase HPLC for polar impurities or switch to gradient elution in column chromatography .
How can computational modeling enhance research on this compound?
Q. Advanced
- Docking studies : Predict interactions with biological targets (e.g., kinases, GPCRs) using crystal structures from the Protein Data Bank (PDB) .
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to guide synthetic modifications .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments .
What are the best practices for handling and disposing of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
